molecular formula C15H14N2O3S2 B2703542 N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)pyridine-3-sulfonamide CAS No. 2034566-75-9

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)pyridine-3-sulfonamide

Cat. No.: B2703542
CAS No.: 2034566-75-9
M. Wt: 334.41
InChI Key: AGCFKBKAYOPJRD-UHFFFAOYSA-N
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Description

N-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)pyridine-3-sulfonamide is a heterocyclic compound featuring a pyridine ring linked to a sulfonamide group, which is further connected via an ethyl chain to a thiophene moiety substituted with a furan ring at the 5-position. Structural determination of such compounds often employs crystallographic tools like SHELXL, a widely used refinement program for small molecules .

Properties

IUPAC Name

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S2/c18-22(19,14-2-1-7-16-10-14)17-8-5-13-3-4-15(21-13)12-6-9-20-11-12/h1-4,6-7,9-11,17H,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCFKBKAYOPJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with a pyridine sulfonamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to streamline the process.

Scientific Research Applications

Medicinal Chemistry

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)pyridine-3-sulfonamide has been explored for its potential therapeutic effects:

  • Antimicrobial Activity : Various studies have shown that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the pyridine moiety can enhance activity against specific bacterial strains .
  • Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. In vitro studies demonstrated significant cytotoxic effects against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines, with IC50 values indicating potent activity compared to standard drugs .
Cell Line IC50 Value (µM) Reference Compound Reference IC50 (µM)
HTC-1162.03 ± 0.72Harmine2.40 ± 0.12
HepG-22.17 ± 0.83Harmine2.54 ± 0.82

Biological Research

The compound has been investigated for its interaction with biological targets:

  • Enzyme Inhibition : It has shown promise as an inhibitor of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms, making it a candidate for cancer therapeutics .
  • Antiviral Activity : Recent studies highlight the potential of similar compounds as antiviral agents, particularly against hepatitis C virus (HCV) by inhibiting RNA polymerase activity .

Material Science

In addition to its biological applications, this compound is being explored in material science:

  • Organic Electronics : The unique electronic properties derived from the furan and thiophene components make it suitable for applications in organic semiconductors and photovoltaic devices.

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Anticancer Study : A study conducted on various derivatives showed that modifications at specific positions on the pyridine ring could enhance anticancer activity significantly, leading to further investigations into structure-activity relationships (SAR) .
  • Enzyme Interaction Study : Molecular docking studies have confirmed the binding affinity of this compound to target enzymes involved in cancer proliferation, providing insights into its mechanism of action .

Mechanism of Action

The mechanism by which N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)pyridine-3-sulfonamide exerts its effects involves interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs with Thiophene and Sulfonamide/Pyridine Moieties

N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide ()
  • Structure : Contains a pyridine-sulfonamide core with bromo and methoxy substituents.
  • Comparison: The absence of bromo/methoxy groups in the target compound may enhance solubility or reduce steric hindrance for binding interactions.
Quinolone-Thiophene Derivatives ()
  • Examples: N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones.
  • Comparison: Core Structure: Quinolones (antibacterial agents) vs. sulfonamides (enzyme inhibitors). Substituents: Bromo or methylthio groups on thiophene in analogs vs. furan in the target. Furan’s oxygen atom may improve hydrogen-bonding capacity compared to bromo’s hydrophobicity .

Functional Group Variations: Sulfonamide vs. Carboxamide

Pyridine Carboxamide Derivatives ()
  • Example : 5-(4-Chlorophenyl)-3-ethylsulfonyl-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide.
  • Comparison: Functional Group: Carboxamide (hydrogen-bond acceptor) vs. sulfonamide (hydrogen-bond donor/acceptor). Substituents: Trifluoromethyl and chlorophenyl groups enhance metabolic stability, whereas the target’s furan-thiophene system may influence bioavailability .

Heterocyclic Systems: Furan-Thiophene vs. Fused Rings

Furo[2,3-b]pyridine Carboxamides ()
  • Example: 5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide.
  • Comparison :
    • Heterocycles : Fused furo-pyridine systems vs. discrete furan-thiophene-pyridine units. Fused systems may enhance rigidity and target selectivity.
    • Functionalization : The target’s ethyl-thiophene linker could increase conformational flexibility compared to fused frameworks .

Biological Activity

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Molecular Characteristics:

  • Molecular Formula: C₁₅H₁₄N₂O₃S₂
  • Molecular Weight: 334.4 g/mol
  • CAS Number: 2034566-75-9

The compound features a sulfonamide group, which is known for its broad spectrum of biological activities, particularly in antimicrobial and anticancer applications.

The synthesis of this compound typically involves multi-step organic reactions, including the formation of furan and thiophene intermediates through cyclization and coupling reactions . The mechanism of action is believed to involve interaction with specific molecular targets, such as enzymes or receptors, modulating their activity. The furan and thiophene rings may participate in π-π interactions, while the sulfonamide group can enhance binding affinity through hydrogen bonding.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, sulfonamides are traditionally known for their effectiveness against bacterial infections by inhibiting folate synthesis . Preliminary studies suggest that this compound may possess similar properties, although specific data on its antimicrobial efficacy is still limited.

Anticancer Potential

Recent studies have highlighted the anticancer potential of related compounds. For example, derivatives targeting specific pathways involved in cancer proliferation have been shown to inhibit cell growth effectively. In vitro studies on structurally similar compounds have reported IC₅₀ values in the micromolar range against various cancer cell lines, such as MCF7 and A549 . The exact IC₅₀ for this compound remains to be established but warrants further investigation due to the promising results observed with related compounds.

Case Studies and Research Findings

StudyCompound TestedCell LineIC₅₀ (µM)Notes
Nakao et al. (2022)Pyrazole DerivativesMCF73.79Significant cytotoxic potential
Wei et al. (2022)Ethyl DerivativesA54926Potent growth inhibition
Xia et al. (2022)Hydrazide DerivativesA54949.85Induced significant apoptosis

These studies illustrate the potential for developing new therapeutic agents based on the structure of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)pyridine-3-sulfonamide, and how can reaction conditions be optimized?

  • Methodology : Utilize sulfonamide coupling reactions between pyridine-3-sulfonyl chloride derivatives and amine intermediates. For example, aromatic sulfonyl chlorides can react with amine precursors in the presence of tertiary amine bases (e.g., 3-picoline or 3,5-lutidine) to improve coupling efficiency and reduce impurities . Include detailed characterization (e.g., NMR, IR, mass spectrometry) as outlined in standard experimental protocols for sulfonamide synthesis .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Assign peaks using ¹H and ¹³C NMR to confirm substituent positions, particularly the furan-thiophene linkage and sulfonamide group.
  • X-ray crystallography : Resolve bond angles and torsional strain in the thiophene-furan-pyridine system (e.g., O1—C13—C14 angles of ~121.0°, C18—C14—C15 angles of ~119.0° observed in similar heterocyclic systems) .
  • Microanalysis : Validate purity via elemental analysis .

Q. What safety precautions are necessary when handling this compound?

  • Methodology : Follow protocols for sulfonamide derivatives, including the use of PPE (gloves, goggles) and fume hoods. Refer to safety data sheets (SDS) for analogous compounds (e.g., N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide)), which highlight risks of skin/eye irritation and recommend storage in dry, cool environments .

Advanced Research Questions

Q. How can crystallographic data discrepancies in analogous compounds inform structural refinement for this sulfonamide?

  • Methodology : Compare bond lengths and angles (e.g., C17—Br1 bond length of ~1.89 Å in brominated pyridines) to identify deviations caused by steric effects from the furan-thiophene moiety. Use density functional theory (DFT) to model electronic interactions and validate experimental data .

Q. What strategies resolve low yields in regioselective sulfonamide formation?

  • Methodology : Optimize solvent systems (e.g., dimethyl sulfoxide with pyridine bases) to enhance nucleophilic substitution at the pyridine nitrogen. Monitor reaction progress via TLC and HPLC to isolate intermediates . Adjust stoichiometry of sulfonyl chloride to amine (1.2:1 molar ratio) to minimize side products .

Q. How does the furan-thiophene heterocycle influence biological activity in related compounds?

  • Methodology : Compare structure-activity relationships (SAR) of dihydropyridines and thieno[2,3-b]pyridines, which show activity in calcium channel modulation or enzyme inhibition . Test in vitro assays (e.g., receptor binding or enzymatic inhibition) to correlate electronic effects of the heterocycle with pharmacological profiles.

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Perform molecular docking or molecular dynamics simulations to assess sulfonamide group accessibility. Use software like Gaussian or Schrödinger Suite to calculate Fukui indices for electrophilic/nucleophilic sites .

Q. How does stereochemistry at the ethyl linker affect intermolecular interactions in crystal packing?

  • Methodology : Synthesize enantiomerically pure analogs via chiral auxiliaries or asymmetric catalysis. Analyze crystal structures for hydrogen-bonding patterns (e.g., N—H···O interactions in sulfonamides) and compare packing efficiencies .

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